

Comprehensive Analytical Characterization of 7-Chloro-6-fluoro-1H-indazole

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Compound of Interest

Compound Name: 7-Chloro-6-fluoro-1H-indazole

Cat. No.: B3347668

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Introduction

7-Chloro-6-fluoro-1H-indazole is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key building block in the synthesis of pharmacologically active molecules, its structural integrity, purity, and stability are paramount. [1][2] The precise placement of the chloro and fluoro substituents on the indazole scaffold can critically influence the molecule's biological activity and pharmacokinetic properties. Therefore, a robust and multi-faceted analytical approach is essential for its definitive characterization.

This application note provides a comprehensive guide to the analytical methods for the characterization of **7-Chloro-6-fluoro-1H-indazole**. We will delve into chromatographic and spectroscopic techniques, presenting detailed protocols and explaining the causality behind experimental choices. This integrated approach ensures a self-validating system for quality control, impurity profiling, and structural confirmation, meeting the rigorous demands of research and drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **7-Chloro-6-fluoro-1H-indazole** is the first step in developing appropriate analytical methods. These properties guide decisions on solvent selection, chromatographic conditions, and sample handling.

Property	Value	Source
Chemical Structure		
CAS Number	1414870-63-5	[3][4]
Molecular Formula	C ₇ H ₄ ClFN ₂	[3]
Molecular Weight	170.57 g/mol	[3]
Melting Point	Data not readily available. Similar chlorinated indazoles have melting points in the range of 135-148 °C.[5][6]	
Solubility	Expected to be soluble in common organic solvents such as methanol, acetonitrile, and DMSO.[7]	

Part 1: Chromatographic Purity and Identity Assessment

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds and resolving them from synthesis-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Rationale: HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds like **7-Chloro-6-fluoro-1H-indazole**. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is exceptionally effective for separating aromatic heterocyclic compounds from their potential impurities, which may vary slightly in polarity. The inclusion of a mild acid (e.g., formic or phosphoric acid) in the mobile phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic or basic functional groups.[8][9]

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

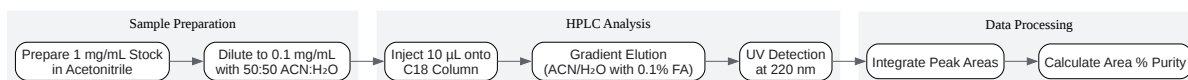
- Sample Preparation:
 - Prepare a stock solution of **7-Chloro-6-fluoro-1H-indazole** at 1.0 mg/mL in acetonitrile.
 - Prepare a working standard of 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient Program:

Time (min)	%A	%B
0.0	90	10
20.0	10	90
25.0	10	90
25.1	90	10

| 30.0 | 90 | 10 |

- Flow Rate: 1.0 mL/min.[\[10\]](#)
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
 - UV Detection: 220 nm.[\[11\]](#)
- Data Analysis:
 - Integrate all peaks in the chromatogram.

- Determine the purity by calculating the peak area percentage of the main peak relative to the total area of all peaks.



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Caption: HPLC workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For **7-Chloro-6-fluoro-1H-indazole**, it serves a dual purpose: confirming the molecular weight through the mass spectrometer and identifying any volatile impurities that may not be detected by HPLC.[12][13] Electron Impact (EI) ionization provides a reproducible fragmentation pattern that acts as a "fingerprint" for the compound, aiding in its structural confirmation.

- **Instrumentation:** A GC system coupled to a Mass Spectrometer with an EI source.
- **Sample Preparation:** Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like methanol or ethyl acetate.
- **Chromatographic Conditions:**
 - **Column:** DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
 - **Carrier Gas:** Helium, constant flow rate of 1.0 mL/min.
 - **Injector Temperature:** 250 °C.
 - **Oven Temperature Program:**

- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Mass Spectrometry Conditions:
 - Ion Source: Electron Impact (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Scan Range: 40-400 m/z.
- Data Analysis:
 - Examine the Total Ion Chromatogram (TIC) for peaks.
 - Analyze the mass spectrum of the main peak to identify the molecular ion (M^+) at m/z 170.
 - Compare the fragmentation pattern to known patterns of indazole derivatives to confirm identity.[\[15\]](#)

Part 2: Definitive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups. They are indispensable for the unambiguous confirmation of the chemical structure of **7-Chloro-6-fluoro-1H-indazole**.[\[16\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for absolute structure determination in solution.[\[17\]](#) ^1H NMR confirms the number and environment of protons, ^{13}C NMR identifies the carbon skeleton, and ^{19}F NMR is crucial for confirming the presence and environment of the fluorine atom. For indazoles, NMR is particularly vital for distinguishing between N-1 and N-2 isomers that can form during synthesis.[\[18\]](#)

- Sample Preparation: Dissolve 5-10 mg of **7-Chloro-6-fluoro-1H-indazole** in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube. DMSO- d_6 is often preferred

as it can help in observing the exchangeable N-H proton.[19]

- ¹H NMR Spectroscopy:
 - Acquire a standard one-dimensional proton spectrum.
 - Expected Signals: Look for signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. An exchangeable, often broad, signal for the N-H proton may be observed at a higher chemical shift (>10 ppm).[19][20]
- ¹³C NMR Spectroscopy:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Expected Signals: Expect seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and heterocyclic rings. [20]
- ¹⁹F NMR Spectroscopy:
 - Acquire a proton-decoupled ¹⁹F spectrum.
 - Expected Signals: A single signal is expected for the fluorine atom. Its chemical shift and coupling to nearby protons (if not decoupled) can provide further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For **7-Chloro-6-fluoro-1H-indazole**, FTIR can confirm the presence of the N-H bond, the aromatic ring system, and the carbon-halogen bonds.[14][21]

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

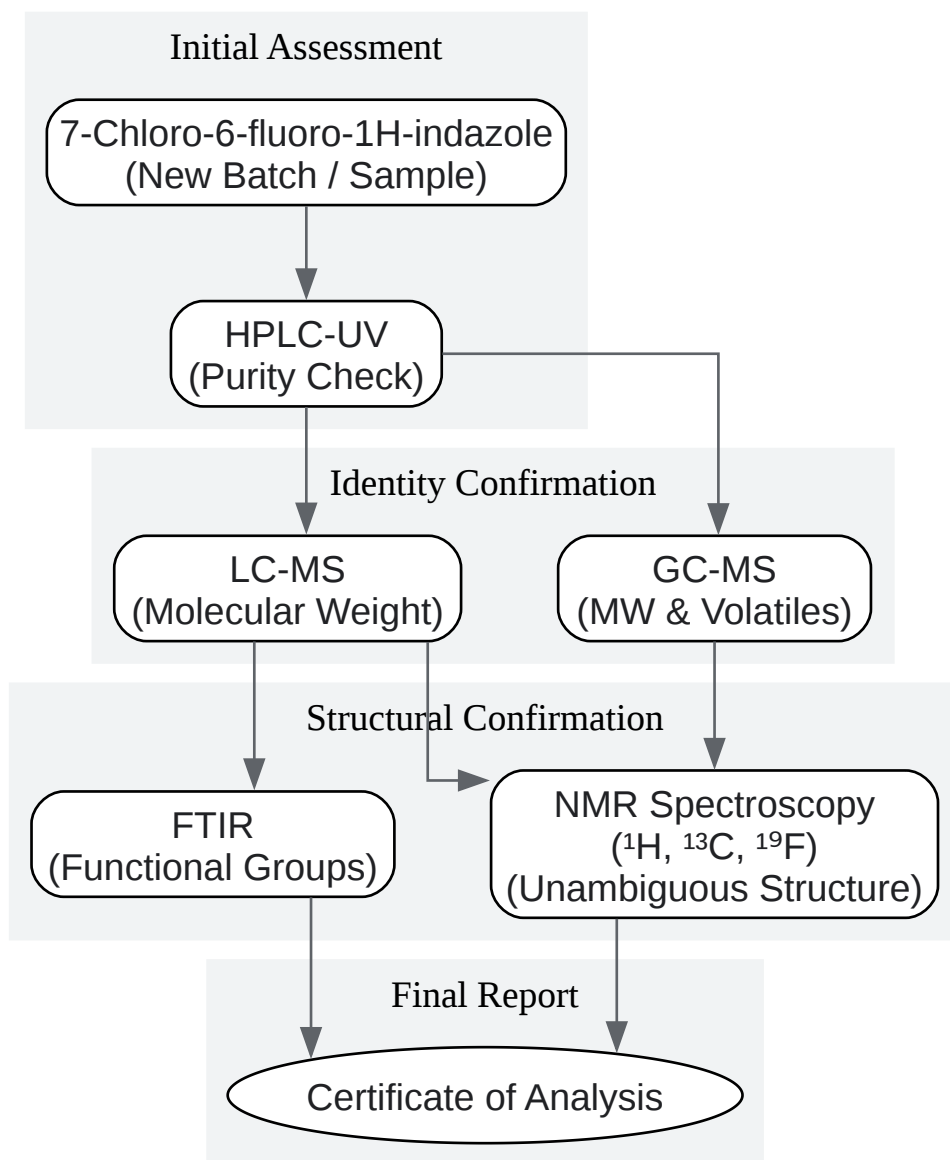
- Data Analysis & Expected Bands:
 - $\sim 3150\text{ cm}^{-1}$: N-H stretching vibration of the indazole ring.[\[19\]](#)
 - $\sim 1620, 1500, 1450\text{ cm}^{-1}$: C=C stretching vibrations of the aromatic ring.[\[14\]](#)
 - $\sim 1100\text{-}1000\text{ cm}^{-1}$: C-F stretching vibration.[\[14\]](#)
 - $\sim 800\text{-}600\text{ cm}^{-1}$: C-Cl stretching vibration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: Coupling HPLC with mass spectrometry provides an additional layer of confirmation. It combines the separation power of LC with the mass-resolving power of MS, allowing for the accurate mass determination of the parent compound and any separated impurities. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like indazoles, typically yielding the protonated molecular ion $[M+H]^+$.[\[8\]](#)

- Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
- LC Conditions: Use the same HPLC protocol as described in section 1.1.
- MS Conditions:
 - Ionization Mode: ESI, Positive (+).
 - Scan Range: 50-500 m/z.
 - Data Analysis: Extract the mass spectrum for the main chromatographic peak. Confirm the presence of the protonated molecular ion $[M+H]^+$ at an m/z value of 171.57 (calculated for $C_7H_5ClFN_2^+$).

This diagram illustrates how the different analytical techniques are integrated to provide a complete characterization of the molecule.



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Caption: Integrated workflow for comprehensive analysis.

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